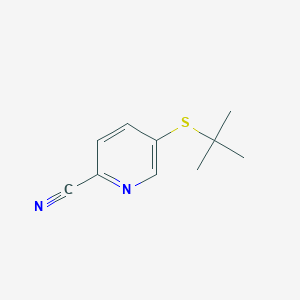

![molecular formula C11H9F3N2OS B1404905 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-62-3](/img/structure/B1404905.png)

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Overview

Description

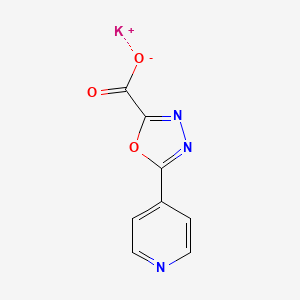

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1421468-62-3. It has a molecular weight of 274.27 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-azetidinol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Medicine: Antimicrobial Agent Development

This compound has shown promise in the development of new antimicrobial agents. Its structure, which includes a trifluoromethyl group and a thiazol ring, may interact with bacterial enzymes or proteins, disrupting their function and leading to potential antibacterial properties .

Agriculture: Pesticide Formulation

In agriculture, there’s potential for this compound to be used in pesticide formulations. The trifluoromethyl group could enhance the compound’s ability to penetrate plant cuticles or insect exoskeletons, making it an effective component in pest control strategies .

Material Science: Polymer Synthesis

The unique chemical structure of this compound suggests it could be useful in polymer synthesis. Its incorporation into polymers might improve material properties such as thermal stability, resistance to degradation, or even conductivity .

Environmental Science: Eco-Friendly Solvent Development

Given its molecular structure, this compound could be investigated for use in developing eco-friendly solvents. Its potential to dissolve organic compounds without producing harmful byproducts could make it valuable in green chemistry applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition. Its interaction with enzymes could provide insights into enzyme mechanisms and help in the design of inhibitors for therapeutic purposes .

Pharmacology: Drug Discovery

The compound’s structure is conducive to drug discovery, particularly in the search for drugs with novel mechanisms of action. Its ability to bind to various biological targets could be explored to develop new pharmacological agents .

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Factors such as temperature, pH, and the presence of other molecules can significantly impact the effectiveness of a compound .

properties

IUPAC Name |

1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKLJJABNGJPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)